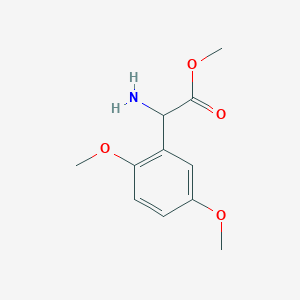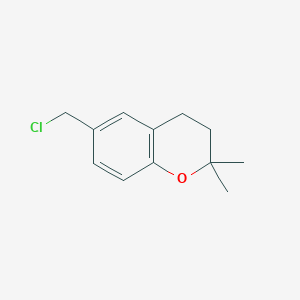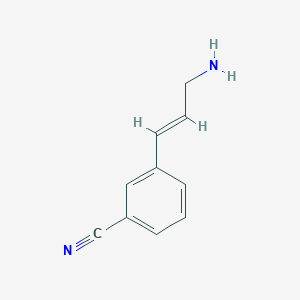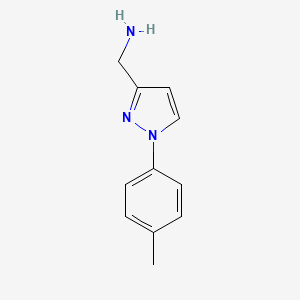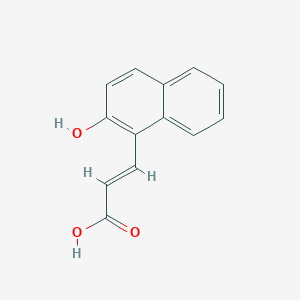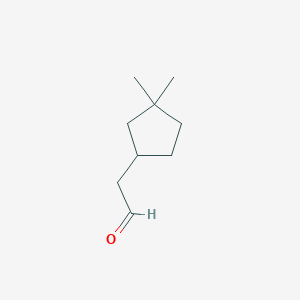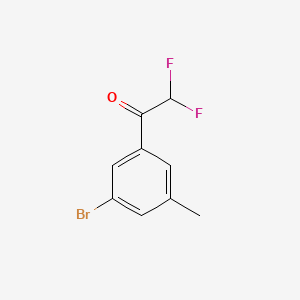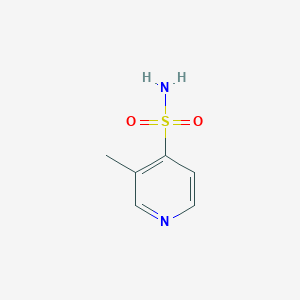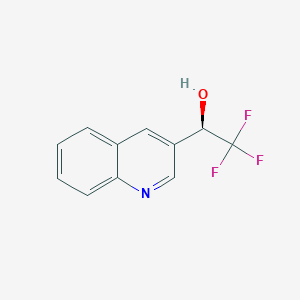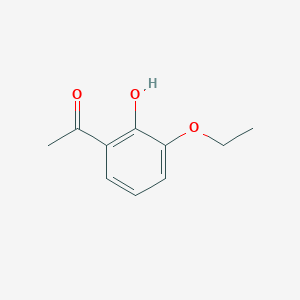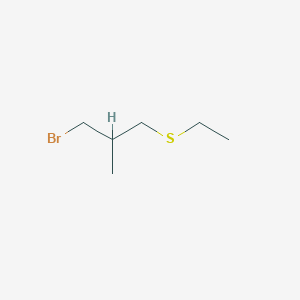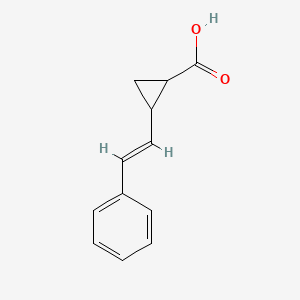
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid is a compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method starts with cinnamic acid, which undergoes esterification, cyclopropanation, and subsequent hydrolysis to yield the racemic mixture of the target compound. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strain energy can influence the reactivity of the compound, making it a useful intermediate in various chemical reactions. The phenylethenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-
Uniqueness
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties compared to other cyclopropane derivatives.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,13,14)/b7-6+ |
Clé InChI |
LZWGWNCWWBBDKJ-VOTSOKGWSA-N |
SMILES isomérique |
C1C(C1C(=O)O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1C(C1C(=O)O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)

